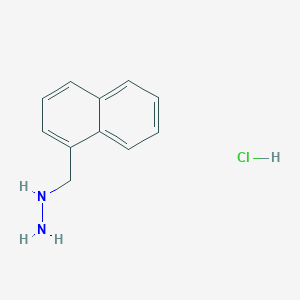

(Naphthalen-1-ylmethyl)hydrazine hydrochloride

Description

Properties

IUPAC Name |

naphthalen-1-ylmethylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2.ClH/c12-13-8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-7,13H,8,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNIVTBLKBWIKAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (Naphthalen-1-ylmethyl)hydrazine Hydrochloride

This guide provides a comprehensive overview of the synthetic pathway for (naphthalen-1-ylmethyl)hydrazine hydrochloride, a key intermediate in pharmaceutical and organic synthesis. The document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific principles and practical insights to ensure successful and reproducible synthesis.

Introduction and Strategic Overview

This compound is a substituted hydrazine derivative of significant interest due to the versatile reactivity of the hydrazine moiety and the lipophilic nature of the naphthalene group. This combination makes it a valuable building block for the synthesis of various biologically active compounds.

The most logical and established synthetic route to this compound proceeds via a two-step sequence. The first step involves the synthesis of the key intermediate, 1-(chloromethyl)naphthalene. The second step is the nucleophilic substitution of the chlorine atom by hydrazine, followed by the formation of the hydrochloride salt to improve stability and handling. This guide will provide a detailed exploration of both stages, emphasizing reaction mechanisms, optimization strategies, and purification techniques.

Part 1: Synthesis of 1-(Chloromethyl)naphthalene

The synthesis of 1-(chloromethyl)naphthalene is a critical first step, and several methods have been reported. The choice of method often depends on the available starting materials, desired scale, and safety considerations. The most common and efficient method is the chloromethylation of naphthalene.

Mechanism of Chloromethylation

The chloromethylation of naphthalene, often a variation of the Blanc-Quelet reaction, is an electrophilic aromatic substitution. The reaction proceeds through the in situ generation of a highly reactive electrophile, a chloromethyl cation equivalent. This is typically formed from formaldehyde (or its polymer, paraformaldehyde) and hydrogen chloride, often with a Lewis acid catalyst such as zinc chloride or a combination of Lewis acids to enhance the electrophilicity. The naphthalene ring then acts as a nucleophile, attacking the electrophile to form an arenium ion intermediate, which subsequently loses a proton to restore aromaticity and yield the 1-(chloromethyl)naphthalene product. The regioselectivity for the 1-position is favored due to the kinetic control of the reaction on the more activated alpha-position of the naphthalene ring.

Experimental Protocol: Chloromethylation of Naphthalene

This protocol is a robust and widely cited method for the preparation of 1-(chloromethyl)naphthalene.[1][2][3]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Naphthalene | 128.17 | 128 g | 1.0 |

| Paraformaldehyde | (CH₂O)n | 33 g | 1.1 (as CH₂O) |

| Glacial Acetic Acid | 60.05 | 130 mL | - |

| Phosphoric Acid (85%) | 98.00 | 82.5 mL | - |

| Concentrated HCl | 36.46 | 214 mL | ~2.5 |

Equipment:

-

Three-necked round-bottom flask (1 L)

-

Mechanical stirrer

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In the three-necked flask equipped with a mechanical stirrer and reflux condenser, combine naphthalene (128 g), paraformaldehyde (33 g), glacial acetic acid (130 mL), and 85% phosphoric acid (82.5 mL).

-

With vigorous stirring, add concentrated hydrochloric acid (214 mL).

-

Heat the mixture in a water bath to 80-85°C and maintain vigorous stirring for 6-8 hours. The reaction should be monitored by TLC (Thin Layer Chromatography) for the disappearance of naphthalene.

-

After the reaction is complete, cool the mixture to room temperature. Two layers will form.

-

Separate the lower organic layer using a separatory funnel.

-

Wash the organic layer sequentially with two 500 mL portions of cold water, followed by 500 mL of 10% sodium bicarbonate solution, and finally with 500 mL of water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

The crude 1-(chloromethyl)naphthalene can be purified by vacuum distillation. Collect the fraction boiling at 148-153°C at 14 mmHg.[1]

Yield and Purity:

This method typically affords 1-(chloromethyl)naphthalene in yields of 70-80% with high purity.

Part 2: Synthesis of (Naphthalen-1-ylmethyl)hydrazine and its Hydrochloride Salt

The second stage of the synthesis involves the reaction of the reactive 1-(chloromethyl)naphthalene with hydrazine, a potent nucleophile. Due to the basic nature of the resulting hydrazine, it is subsequently converted to its hydrochloride salt for improved stability and ease of handling.

Mechanism of Hydrazinolysis

This reaction is a classic example of a nucleophilic substitution (SN2) reaction. The lone pair of electrons on one of the nitrogen atoms of hydrazine attacks the electrophilic benzylic carbon of 1-(chloromethyl)naphthalene. This concerted step results in the displacement of the chloride ion as the leaving group and the formation of the C-N bond, yielding (naphthalen-1-ylmethyl)hydrazine. An excess of hydrazine is often used to minimize the formation of the dialkylated byproduct.

Experimental Protocol: Synthesis of this compound

This protocol provides a reliable method for the synthesis of the target compound from the previously prepared 1-(chloromethyl)naphthalene.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-(Chloromethyl)naphthalene | 176.64 | 17.7 g | 0.1 |

| Hydrazine Hydrate (80%) | 50.06 (as N₂H₄·H₂O) | 31.3 g | 0.5 |

| Ethanol | 46.07 | 200 mL | - |

| Concentrated HCl | 36.46 | As needed | - |

| Diethyl Ether | 74.12 | As needed | - |

Equipment:

-

Three-necked round-bottom flask (500 mL)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and hotplate

-

Büchner funnel and flask

-

pH paper or meter

Procedure:

-

In the three-necked flask, dissolve hydrazine hydrate (31.3 g) in ethanol (150 mL).

-

Heat the solution to a gentle reflux with stirring.

-

Dissolve 1-(chloromethyl)naphthalene (17.7 g) in ethanol (50 mL) and add it dropwise to the refluxing hydrazine solution over 30 minutes.

-

After the addition is complete, continue to reflux the mixture for 3-4 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and then in an ice bath.

-

Filter the reaction mixture to remove any hydrazine hydrochloride that may have precipitated.

-

Evaporate the ethanol from the filtrate under reduced pressure to obtain the crude (naphthalen-1-ylmethyl)hydrazine as an oil.

-

Dissolve the crude oil in diethyl ether (150 mL).

-

Cool the ethereal solution in an ice bath and slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic (pH ~2-3).

-

A white precipitate of this compound will form.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold diethyl ether to remove any unreacted starting material and impurities.

-

Dry the product in a vacuum oven at a low temperature (e.g., 40-50°C) to yield the final this compound.

Purification and Characterization:

The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether. The purity of the compound should be assessed by techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry.

Data Presentation and Visualization

Reaction Pathway Diagram

Caption: Overall synthetic pathway for this compound.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Trustworthiness and Self-Validation

The protocols described in this guide are based on well-established and peer-reviewed synthetic methodologies. To ensure the integrity of the synthesis, the following self-validating checks are recommended at each stage:

-

Reaction Monitoring: The progress of both reaction steps should be diligently monitored by TLC. This allows for the determination of the reaction endpoint, preventing the formation of byproducts due to prolonged reaction times or overheating.

-

Intermediate Characterization: Before proceeding to the second step, it is crucial to confirm the identity and purity of the 1-(chloromethyl)naphthalene intermediate. This can be achieved through spectroscopic methods (NMR) and by comparing its physical properties (boiling point) with literature values.

-

Final Product Analysis: The final this compound should be thoroughly characterized to confirm its structure and purity. This includes melting point determination, ¹H and ¹³C NMR spectroscopy, and mass spectrometry. The data should be consistent with the expected structure.

By implementing these validation steps, researchers can have a high degree of confidence in the identity and quality of the synthesized compound.

References

-

Organic Syntheses, Coll. Vol. 3, p.195 (1955); Vol. 28, p.23 (1948). [Link]

-

Organic Syntheses, Coll. Vol. 4, p.162 (1963); Vol. 34, p.19 (1954). [Link]

- Patsnap Eureka. (2010-11-17).

-

Der Pharma Chemica. (2011). Derivatives of 1-chloromethyl naphthalene: Synthesis and microbiological evaluation as potential antifungal agents. [Link]

-

Organic Syntheses Procedure. Naphthalene, 1-chloromethyl-. [Link]

-

Organic Syntheses Procedure. hydrazine hydrate. [Link]

-

SJZ Chem-Pharm Co., Ltd. (Naphthalen-1-ylmethyl)hydrazine (hydrochloride). [Link]

-

Der Pharma Chemica, 2011, 3 (1):105-111. Derivatives of 1-chloromethyl naphthalene: Synthesis and microbiological evaluation as potential antifungal agents. [Link]

Sources

Physicochemical properties of (Naphthalen-1-ylmethyl)hydrazine hydrochloride

An In-Depth Technical Guide to the Physicochemical Properties of (Naphthalen-1-ylmethyl)hydrazine Hydrochloride

Introduction

This compound is a substituted hydrazine derivative that incorporates the rigid, aromatic scaffold of naphthalene. Such structures are of significant interest to researchers in medicinal chemistry and drug development, as both the naphthalene moiety and the hydrazine functional group are present in numerous pharmacologically active compounds. A thorough understanding of the physicochemical properties of this molecule is a critical prerequisite for its application in synthesis, biological screening, and formulation development. The hydrochloride salt form is often utilized to improve solubility and stability.

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound. As direct experimental data for this specific compound is limited in public literature, this document synthesizes information from closely related structural analogs, established chemical principles, and predictive modeling. We will delve into its chemical identity, spectroscopic profile, key developmental parameters like stability and acidity, and robust analytical methodologies for its characterization. The causality behind experimental choices is explained to provide field-proven insights for researchers, scientists, and drug development professionals.

Chemical Identity and Core Physical Properties

The foundational step in characterizing any chemical entity is to establish its identity and basic physical properties. These parameters govern its behavior in both chemical reactions and physical systems. The molecular structure consists of a naphthalene ring linked to a hydrazine group via a methylene bridge.

Table 1: Chemical Identification of this compound

| Identifier | Value | Source / Rationale |

| IUPAC Name | This compound | Standard nomenclature |

| Synonyms | 1-(Hydrazinylmethyl)naphthalene hydrochloride | Structure-based naming |

| CAS Number | 51421-38-6 (Free Base) | [1][2] |

| Molecular Formula | C₁₁H₁₃ClN₂ | Derived from the free base (C₁₁H₁₂N₂) and addition of HCl[2][3] |

| Molecular Weight | 208.69 g/mol | Calculated from the molecular formula |

The physical properties of the compound are crucial for determining appropriate solvents for reactions, purification, and formulation. The predictions below are based on the properties of analogous compounds such as naphthalene and 1-naphthylhydrazine.[4][5]

Table 2: Predicted Physical Properties

| Property | Predicted Value | Justification & Field Insights |

| Appearance | White to off-white crystalline solid | Naphthalene and many of its simple derivatives are white crystalline solids.[4] The hydrochloride salt form promotes a crystalline lattice. Air exposure may lead to discoloration due to oxidation, a known issue with hydrazines.[5] |

| Melting Point | >200 °C (with decomposition) | Hydrazine salts often have high melting points. For comparison, 1-naphthylhydrazine hydrochloride is a solid. Significant decomposition is expected at high temperatures due to the hydrazine moiety. |

| Solubility | Soluble in water, methanol; Sparingly soluble in ethanol; Insoluble in non-polar organic solvents (e.g., hexanes, toluene). | The hydrochloride salt form significantly increases aqueous solubility compared to the free base. Naphthalene itself is poorly water-soluble but soluble in ethanol and other organic solvents.[6] The salt's polarity will dominate its solubility profile, making it most suitable for polar protic solvents. |

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The combination of NMR, IR, UV-Vis, and Mass Spectrometry offers a complete picture of the atomic connectivity and electronic environment. The following data are predicted based on the known spectral properties of the naphthalene and benzylhydrazine moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework. For this compound, spectra would typically be acquired in D₂O or DMSO-d₆.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale & Key Features |

| Naphthyl-H (Aromatic) | ~7.5 - 8.2 | ~124 - 134 | The seven protons on the naphthalene ring will appear as a series of complex multiplets in this region. The proton peri to the CH₂ group (at C8) will likely be the most downfield shifted due to steric deshielding.[7][8] |

| -CH₂- (Methylene Bridge) | ~4.5 - 4.8 | ~45 - 50 | This singlet (or AB quartet depending on chirality) is shifted downfield due to the adjacent electron-withdrawing naphthalene ring and the protonated hydrazine group. |

| -NH-NH₂ (Hydrazinium) | Broad, ~8.0 - 10.0 | N/A | These protons are exchangeable and will appear as broad signals. Their chemical shift is highly dependent on concentration, temperature, and residual water content. In D₂O, these signals would disappear. |

| Naphthyl-C (Quaternary) | N/A | ~130 - 135 | The two quaternary carbons where the rings are fused and the carbon attached to the methylene group will have distinct shifts.[9] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is expected to be dominated by absorptions from the N-H bonds of the hydrazinium group and the aromatic system.

Table 4: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance |

| 3200 - 3400 | N-H (Ammonium) | Stretch | Strong, broad absorption, typical for amine salts.[9] |

| 3000 - 3100 | Aromatic C-H | Stretch | Medium to weak, sharp peaks. |

| 2850 - 2950 | Aliphatic C-H | Stretch | Weak peaks from the methylene group.[9] |

| ~1600, ~1450-1550 | Aromatic C=C | Stretch | Multiple sharp, medium-to-strong bands, characteristic of the naphthalene ring system.[10] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is defined by the naphthalene chromophore. Naphthalene derivatives exhibit characteristic strong absorptions in the UV region, making this technique highly suitable for quantitative analysis.[11]

The spectrum, likely measured in water or methanol, should show two main absorption bands:

-

~220-230 nm: A high-intensity band corresponding to the E₂-band of the naphthalene system.

-

~270-290 nm: A lower-intensity, structured B-band, which is characteristic of the fused aromatic ring system.

The exact λₘₐₓ and molar absorptivity (ε) would need to be determined experimentally but can be reliably used for concentration measurements via the Beer-Lambert law.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the overall structure. Using electrospray ionization in positive mode (ESI+), the expected molecular ion would be the [M+H]⁺ of the free base.

-

Predicted Molecular Ion: m/z 173.11 ([C₁₁H₁₃N₂]⁺).

-

Key Fragmentation Pathways:

-

Benzylic Cleavage: The most probable fragmentation would be the cleavage of the C-N bond to form the highly stable naphthalen-1-ylmethyl cation at m/z 141.07. This would be an abundant peak.

-

Loss of NH₂: A secondary fragmentation could involve the loss of an amino group to give a fragment at m/z 157.09.

-

Physicochemical Parameters for Drug Development

Beyond structural identity, certain parameters are critical for assessing a compound's suitability for further development.

Acidity Constant (pKa)

The pKa value is essential as it dictates the ionization state of the molecule at a given pH, which in turn influences its solubility, membrane permeability, and interactions with biological targets. For (naphthalen-1-ylmethyl)hydrazine, the relevant pKa is that of its conjugate acid (the hydrazinium ion). Based on analogous substituted hydrazines, the pKa is estimated to be in the range of 6.5 - 7.5 . This means that at physiological pH (~7.4), the compound will exist as a mixture of its protonated (cationic) and neutral forms. This equilibrium is a key consideration for designing HPLC methods, as pH control of the mobile phase will be necessary to ensure consistent retention times.

Chemical Stability

A compound's stability is paramount for its storage, handling, and formulation. Hydrazines are well-known to be susceptible to autoxidation, especially in solution and in the presence of air and metal ions.[12] This degradation can lead to the loss of potency and the formation of impurities.

Key Stability Considerations & Recommendations:

-

Oxidation: The primary degradation pathway is oxidation of the hydrazine moiety.

-

Storage: The solid hydrochloride salt is expected to be more stable than the free base. It should be stored at low temperatures (2-8 °C or -20 °C), protected from light in amber vials, and under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.[13][14]

-

Solution Stability: Solutions should be prepared fresh whenever possible using deoxygenated solvents. The stability of hydrazine compounds in aqueous solution is often pH-dependent, with maximum stability typically found under slightly acidic conditions (e.g., pH 3.5).[15]

Analytical Methodologies

Robust and validated analytical methods are required to determine the purity, assay, and other critical quality attributes of the compound.

Chromatographic Purity and Assay (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity and quantifying the concentration of non-volatile organic compounds. A reverse-phase method is most appropriate.

Rationale for Method Design:

-

Stationary Phase: A C18 column is chosen for its hydrophobicity, which will effectively retain the naphthalene moiety.

-

Mobile Phase: A buffered aqueous-organic mobile phase is required. The buffer (e.g., phosphate or acetate at pH 3-4) is critical to control the ionization state of the basic hydrazine group, ensuring a single ionic species interacts with the column and produces a sharp, symmetrical peak.[16] Acetonitrile or methanol serves as the organic modifier to elute the compound.

-

Detection: A UV detector set at one of the absorption maxima of the naphthalene chromophore (e.g., 225 nm or 280 nm) will provide high sensitivity.

Step-by-Step Protocol:

-

Mobile Phase Preparation: Prepare a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH adjusted to 3.5 with phosphoric acid) and an organic phase (HPLC-grade acetonitrile). Filter and degas both.

-

Standard Preparation: Accurately weigh and dissolve this compound in a suitable diluent (e.g., 50:50 water:acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare working standards by serial dilution.

-

Sample Preparation: Dissolve the sample to be tested in the same diluent to a similar concentration as the primary working standard.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detector: UV at 225 nm.

-

Gradient: Start with a 10-minute isocratic hold at 95% aqueous / 5% organic, then ramp to 5% aqueous / 95% organic over 15 minutes. Hold for 5 minutes before re-equilibrating.

-

-

Analysis: Inject the standards to establish a calibration curve, then inject the sample. Purity is determined by the area percent of the main peak, and the assay is calculated against the standard of known concentration.

Diagram of HPLC Workflow:

Caption: General workflow for HPLC purity and assay analysis.

Determination of Acidity (pKa) by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of an ionizable compound. The method involves titrating a solution of the compound with a strong base while monitoring the pH.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh and dissolve a precise amount of this compound in deionized, CO₂-free water to a known concentration (e.g., 0.01 M).

-

Apparatus Setup: Calibrate a pH meter with standard buffers (pH 4, 7, 10). Place the sample solution in a jacketed beaker with a magnetic stirrer to maintain a constant temperature.

-

Titration: Slowly add a standardized solution of strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the first derivative of the titration curve.

Diagram of Potentiometric Titration Workflow:

Caption: Workflow for pKa determination via potentiometric titration.

Conclusion

This compound is a molecule with a well-defined structure whose physicochemical properties can be reliably predicted based on established chemical principles and data from close analogs. Its naphthalene chromophore makes it highly amenable to UV-based quantitative methods like HPLC, while its basic hydrazine moiety necessitates careful pH control during analysis and dictates its solubility profile. The primary liability of this compound is its potential for oxidative instability, a factor that must be managed through proper storage and handling procedures. The experimental protocols and predictive data outlined in this guide provide a robust framework for researchers to confidently handle, characterize, and utilize this compound in their scientific endeavors, with the understanding that key predicted values require experimental verification.

References

-

Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Hydrazines. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 23004642, (2-Naphthalenylmethyl)hydrazine. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029751). Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 407448, (Naphthalen-2-yl)hydrazine. Retrieved from [Link]

-

NIST. (n.d.). 1-Naphthylhydrazine hydrochloride in the NIST WebBook. Retrieved from [Link]

-

SJZ Chem-Pharm Co., Ltd. (n.d.). (Naphthalen-1-ylmethyl)hydrazine (hydrochloride). Retrieved from [Link]

- S. N. Shtykov, et al. (2007).

-

InfochemsDB. (n.d.). (4-METHYL-NAPHTHALEN-1-YLMETHYL)-HYDRAZINE. Retrieved from [Link]

-

SJZ Chem-Pharm Co., Ltd. (n.d.). (Naphthalen-1-ylmethyl)hydrazine (hydrochloride). Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 931, Naphthalene. Retrieved from [Link]

- Google Patents. (n.d.). CN1800151A - 1-naphthylhydrazine preparation method.

-

Al-Hamdani, A. A. S., et al. (2023). Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units. MDPI. Retrieved from [Link]

- Charyulu, S. S., et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN Journal of Chemistry.

-

Das Gupta, V. (1990). Stability studies of hydralazine hydrochloride in aqueous solutions. Journal of Parenteral Science and Technology. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Retrieved from [Link]

-

Kosyakov, D. S., et al. (2017). Spectrophotometric Determination of Hydrazine, Methylhydrazine, and 1,1-Dimethylhydrazine with Preliminary Derivatization by 5-Nitro-2-Furaldehyde. ResearchGate. Retrieved from [Link]

-

Chen, G., et al. (2019). Normalized UV-vis absorption spectra of the naphthalene derivatives in.... ResearchGate. Retrieved from [Link]

-

The Royal Society of Chemistry. (2023). Supplementary information. Retrieved from [Link]

-

PubChemLite. (2025). N-methyl-n-naphthalen-1-ylmethyl-n'-oct-2-enylidene-hydrazine. Retrieved from [Link]

-

ChemTik. (n.d.). naphthalen-1-ylmethyl-hydrazine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7005, 1-Naphthol. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Naphthylamine. Retrieved from [Link]

Sources

- 1. NAPHTHALEN-1-YLMETHYL-HYDRAZINE | 51421-38-6 [amp.chemicalbook.com]

- 2. ChemTik Products [chemtik.com]

- 3. (2-Naphthalenylmethyl)hydrazine | C11H12N2 | CID 23004642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Naphthalene | C10H8 | CID 931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Naphthylamine - Wikipedia [en.wikipedia.org]

- 6. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Naphthalene(91-20-3) 1H NMR spectrum [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 1-Naphthylhydrazine hydrochloride [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Stability studies of hydralazine hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Bot Verification [rasayanjournal.co.in]

An In-depth Technical Guide to (Naphthalen-1-ylmethyl)hydrazine hydrochloride for Researchers and Drug Development Professionals

CAS Number: 94714-35-9

Introduction

(Naphthalen-1-ylmethyl)hydrazine hydrochloride is a synthetic organic compound that holds significant interest for the scientific community, particularly in the realms of medicinal chemistry and drug discovery.[1] Its structure, which incorporates a naphthalene moiety linked to a hydrazine group, provides a versatile scaffold for the development of novel therapeutic agents. The naphthalene group, a bicyclic aromatic hydrocarbon, is a common feature in many FDA-approved drugs and is known for its ability to interact with biological targets.[2] The hydrazine functional group is also a key component in a variety of biologically active molecules.[3][4] This guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed synthesis protocol, its potential applications in drug development, and essential safety and handling information.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the known properties of this compound.

| Property | Value | Source |

| CAS Number | 94714-35-9 | ChemicalBook |

| Molecular Formula | C₁₁H₁₃ClN₂ | AChemBlock[5] |

| Molecular Weight | 208.69 g/mol | AChemBlock[5] |

| Appearance | Solid | PCOVERY[6] |

| Purity | ≥98% | Aladdin |

| Storage | Store at room temperature in a dry area. | PCOVERY, ChemicalBook[3][6] |

Synthesis Protocol

The synthesis of this compound can be achieved through a two-step process involving the preparation of the precursor, 1-(chloromethyl)naphthalene, followed by its reaction with hydrazine.

Part 1: Synthesis of 1-(chloromethyl)naphthalene

A common method for the synthesis of 1-(chloromethyl)naphthalene involves the chloromethylation of naphthalene. A detailed, peer-reviewed protocol is available in Organic Syntheses.[7]

Materials:

-

Naphthalene

-

Paraformaldehyde

-

Glacial acetic acid

-

Phosphoric acid (85%)

-

Concentrated hydrochloric acid

-

Ether

-

Anhydrous potassium carbonate

-

Dry benzene (optional)

Equipment:

-

3-liter three-necked flask with a reflux condenser and Hershberg stirrer

-

Water bath

-

2-liter separatory funnel

-

Distillation apparatus

Procedure:

-

In the three-necked flask, combine 256 g (2 moles) of naphthalene, 110 g of paraformaldehyde, 260 ml of glacial acetic acid, 165 ml of 85% phosphoric acid, and 428 g (362 ml, 4.2 moles) of concentrated hydrochloric acid.[7]

-

Heat the mixture in a water bath to 80-85°C with vigorous stirring for 6-7 hours.[7]

-

Cool the mixture to 15–20°C and transfer it to a 2-liter separatory funnel.[7]

-

Wash the crude product with two 1-liter portions of cold water (5–15°C), followed by 500 ml of cold 10% potassium carbonate solution, and finally with 500 ml of cold water. The product will be the lower layer in all washes.[7]

-

Add 200 ml of ether and dry the solution over 10 g of anhydrous potassium carbonate for 1 hour with frequent shaking.[7]

-

Separate the aqueous layer and further dry the ether solution over 20 g of potassium carbonate for 8–10 hours.[7]

-

Distill the dried solution, first at atmospheric pressure to remove the ether and then under reduced pressure.[7]

-

Collect the 1-chloromethylnaphthalene fraction, which boils at 148–153°/14 mm.[7]

Caption: Synthesis workflow for 1-(chloromethyl)naphthalene.

Part 2: Synthesis of this compound

The second part of the synthesis involves the reaction of 1-(chloromethyl)naphthalene with hydrazine hydrate, followed by the formation of the hydrochloride salt.

Materials:

-

1-(chloromethyl)naphthalene

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid (concentrated or in a suitable solvent like ether)

Equipment:

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer with a heating mantle

-

Büchner funnel and flask

-

Crystallization dish

Procedure:

-

Dissolve 1-(chloromethyl)naphthalene in ethanol in a round-bottom flask.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess hydrazine hydrate and ethanol under reduced pressure.

-

Dissolve the resulting oil or solid in a suitable solvent, such as diethyl ether.

-

Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in ether) to the mixture with stirring.

-

The this compound will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration, wash it with a small amount of cold solvent, and dry it in a desiccator.

Caption: Synthesis of the final hydrochloride salt.

Applications in Drug Development

While specific research on this compound is not extensively documented in publicly available literature, the structural motifs it contains are prevalent in many biologically active compounds. This suggests its potential as a valuable building block in drug discovery.[4]

The naphthalene scaffold is a key feature in numerous approved drugs, valued for its lipophilicity and ability to engage in π-stacking interactions with biological targets.[4] Hydrazine and its derivatives, particularly hydrazones, are known to possess a wide spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[4]

The combination of these two pharmacophores in this compound makes it a compelling candidate for exploration as a novel therapeutic agent.[4] It can serve as a precursor for the synthesis of a library of derivatives, which can then be screened for various biological activities. For instance, reaction with aldehydes and ketones can yield hydrazones, a class of compounds with known biological significance.[5]

Safety and Handling

Hydrazine is highly toxic and a suspected carcinogen.[8] It is corrosive and can cause severe skin burns and eye damage.[8] Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including:

-

Gloves: Chemical-resistant gloves.

-

Eye Protection: Safety goggles or a face shield.

-

Lab Coat: A flame-retardant lab coat.

All handling of this compound should be performed in a well-ventilated fume hood to avoid inhalation of any dust or vapors. In case of accidental exposure, follow these first-aid measures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting.

Seek immediate medical attention in all cases of exposure.

References

-

PCOVERY. (n.d.). This compound. Retrieved from [Link]

-

SJZ Chem-Pharm Co., Ltd. (n.d.). (Naphthalen-1-ylmethyl)hydrazine (hydrochloride). Retrieved from [Link]

- Bredihhin, A., & Mäeorg, U. (2006). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 8(12), 2467–2470.

- Grummitt, O., & Buck, A. (1944). 1-Chloromethylnaphthalene. Organic Syntheses, 24, 30.

- Singh, S. K., & Singh, P. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 22-59.

- Susanti, D., et al. (2021). Synthesis, in vitro Antioxidant Activity, and Toxicity Evaluation of Hydrazone Derivatives Naphthalene-1-ylmethylene hydrazine. Journal of Physics: Conference Series, 2049, 012050.

-

Organic Syntheses. (n.d.). Naphthalene, 1-chloromethyl-. Retrieved from [Link]

Sources

- 1. (Naphthalen-1-ylmethyl)hydrazine (hydrochloride) | SJZ Chem-Pharm Co., Ltd. [sjzchem-pharm.com]

- 2. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 1177306-94-3|(Naphthalen-1-ylmethyl)hydrazine dihydrochloride|BLD Pharm [bldpharm.com]

Spectral data for (Naphthalen-1-ylmethyl)hydrazine hydrochloride (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectral Analysis of (Naphthalen-1-ylmethyl)hydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a substituted hydrazine derivative of significant interest in medicinal chemistry and drug development due to the pharmacological potential of both the naphthalene and hydrazine moieties. A thorough understanding of its chemical structure and purity is paramount for any research or development application. This technical guide provides a comprehensive analysis of the expected spectral data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By synthesizing data from analogous compounds and fundamental spectroscopic principles, this document serves as a detailed reference for the characterization of this and similar molecules.

Introduction: The Structural Elucidation of a Naphthalene-Hydrazine Derivative

The precise characterization of novel or specialized chemical entities is a cornerstone of modern drug discovery and development. This compound, with its combination of a bulky, aromatic naphthalene ring system and a reactive hydrazine hydrochloride functional group, presents a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming its identity, assessing its purity, and studying its interactions in biological systems.

This guide delves into the three primary spectroscopic techniques used for the structural elucidation of organic molecules:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon-hydrogen framework.

-

Infrared (IR) Spectroscopy: To identify the key functional groups present.

-

Mass Spectrometry (MS): To determine the molecular weight and analyze fragmentation patterns.

The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from closely related structures, providing a robust framework for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution.[1] For this compound, both ¹H and ¹³C NMR will provide a wealth of information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments. The hydrochloride form will influence the chemical shifts of protons near the hydrazine moiety.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.0 - 11.0 | Broad Singlet | 3H | -NH₃⁺ | The acidic protons of the protonated hydrazine group are expected to be significantly deshielded and will likely exchange with trace water, leading to a broad signal. |

| ~8.0 - 8.2 | Multiplet | 1H | Naphthyl-H | The peri-proton on the naphthalene ring is typically deshielded due to anisotropic effects. |

| ~7.4 - 8.0 | Multiplet | 6H | Naphthyl-H | The remaining aromatic protons of the naphthalene ring system will appear as a complex multiplet.[2][3] |

| ~4.5 - 4.7 | Singlet | 2H | -CH₂- | The methylene protons adjacent to the naphthalene ring and the protonated nitrogen will be deshielded. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will identify all unique carbon environments within the molecule.

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~134.0 | Naphthyl Quaternary C | The carbon atom of the naphthalene ring attached to the methylene group. |

| ~132.0 - 134.0 | Naphthyl Quaternary C | Other quaternary carbons in the naphthalene ring. |

| ~125.0 - 130.0 | Naphthyl CH | Aromatic methine carbons of the naphthalene ring.[4][5] |

| ~55.0 | -CH₂- | The aliphatic methylene carbon, deshielded by the adjacent nitrogen and aromatic ring. |

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as the hydrochloride salt may have limited solubility in CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a 90° pulse.

-

Set the spectral width to cover the range of -2 to 16 ppm.

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound will be characterized by absorptions corresponding to the aromatic ring, the aliphatic linker, and the protonated amine (hydrazine) group.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Characteristics |

| 3200 - 2800 | -NH₃⁺ | N-H Stretch | Strong, broad absorption, typical for amine hydrochlorides.[6][7][8] |

| 3100 - 3000 | Aromatic C-H | C-H Stretch | Medium to weak, sharp peaks. |

| 2980 - 2850 | Aliphatic C-H | C-H Stretch | Medium to weak peaks from the methylene group. |

| ~1600 & ~1475 | Aromatic C=C | C=C Stretch | Medium to strong, sharp absorptions. |

| 1620 - 1560 | -NH₃⁺ | N-H Bend (Asymmetric) | Characteristic of primary amine salts.[9][10] |

| ~800 - 700 | Aromatic C-H | C-H Bend (Out-of-plane) | Strong peaks indicative of the substitution pattern on the naphthalene ring. |

Experimental Protocol: IR Data Acquisition

-

Sample Preparation:

-

Solid State (KBr Pellet): Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Visualization of Experimental Workflow

Caption: General experimental workflows for NMR, IR, and Mass Spectrometry analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. For this compound, electrospray ionization (ESI) would be a suitable technique, as it is a soft ionization method that will likely yield the protonated molecular ion of the free base.

Predicted Mass Spectrum (ESI+)

-

Molecular Formula of Free Base: C₁₁H₁₂N₂

-

Molecular Weight of Free Base: 172.23 g/mol

-

Expected [M+H]⁺: m/z 173.11

Predicted Fragmentation Pattern

The fragmentation of the molecular ion can provide confirmation of the structure. Key bond cleavages are expected to occur at the benzylic position and within the hydrazine moiety.

| m/z (predicted) | Predicted Fragment Ion | Loss |

| 173 | [C₁₁H₁₃N₂]⁺ | - |

| 156 | [C₁₁H₁₂N]⁺ | NH₃ |

| 141 | [C₁₁H₉]⁺ | N₂H₄ |

| 128 | [C₁₀H₈]⁺ | - |

Visualization of Fragmentation Pathway

Caption: Predicted ESI-MS fragmentation pathway for (Naphthalen-1-ylmethyl)hydrazine.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile/water.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. This could be a quadrupole, time-of-flight (TOF), or ion trap analyzer.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode.

-

Set the mass range to scan from m/z 50 to 500.

-

For fragmentation data, a tandem mass spectrometry (MS/MS) experiment can be performed by isolating the parent ion (m/z 173) and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions. Compare the observed m/z values with the predicted values.

Conclusion

The structural confirmation of this compound relies on a multi-technique spectroscopic approach. This guide provides a detailed prediction and interpretation of the NMR, IR, and Mass Spectrometry data for this compound. By understanding the expected spectral features, researchers can confidently verify the identity and purity of their samples, a critical step in any scientific endeavor, from fundamental research to advanced drug development. The provided protocols offer a standardized methodology for obtaining high-quality spectral data for this and structurally related molecules.

References

- Synthesis and Characterization of Hydrazine Deriv

- Spectrophotometric and fluorometric methods for the determination of hydrazine and its methyl

- The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydr

- HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Science Publishing.

- THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Science Publishing.

- Hydrogen bonding in the amine hydrohalides. II.

- The mass spectrum and fragmentation pattern of hydrazone 1.

- Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.

- Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Science Publishing.

- The possible molecular ion fragmentation pattern from the mass spectrum of hydrazone HL⁴ (4).

- The infrared spectra of secondary amines and their salts.

- (PDF) Spectrophotometric Determination of Hydrazine, Methylhydrazine, and 1,1-Dimethylhydrazine with Preliminary Derivatization by 5-Nitro-2-Furaldehyde.

- ¹H NMR spectra of naphthalene measured under different conditions.

- Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts.

- (PDF) Spectrophotometric Determination of Hydrazine.

- 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PMC.

- 1H NMR Spectroscopy of Naphthalene Explained | B.Sc. 5th Semester Organic Chemistry Lecture 08. YouTube.

Sources

- 1. psvmkendra.com [psvmkendra.com]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of (Naphthalen-1-ylmethyl)hydrazine Hydrochloride

Abstract

Understanding the solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is fundamental to successful research and development. This guide provides a comprehensive technical overview of the solubility characteristics of (Naphthalen-1-ylmethyl)hydrazine hydrochloride. It delves into the physicochemical properties of the compound, the theoretical principles governing its solubility, and presents a systematic approach to solvent selection and quantitative analysis. A detailed, field-proven protocol for thermodynamic solubility determination via the shake-flask method is provided, aimed at ensuring accuracy and reproducibility. This document is intended for researchers, chemists, and formulation scientists who require a robust understanding of this compound's behavior in various solvent systems.

Introduction: The Critical Role of Solubility

This compound is an organic compound featuring a naphthalene core, a reactive hydrazine group, and a hydrochloride salt moiety. While specific applications are diverse and often proprietary, its structure suggests utility as a building block in medicinal chemistry and materials science. The success of any application, from chemical synthesis to biological assays and formulation, hinges on a precise understanding of its solubility.

Low aqueous solubility can be a major impediment in drug development, leading to poor bioavailability and unreliable results in in-vitro testing.[1][2] Conversely, in chemical synthesis, selecting a solvent in which reactants are soluble but the product is not can be a powerful purification strategy. This guide provides the foundational knowledge and practical methodologies required to systematically characterize the solubility of this compound.

Physicochemical Profile of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. While comprehensive experimental data for this specific molecule is not widely published, we can infer its likely behavior from its constituent parts.

-

Chemical Structure: C₁₁H₁₃ClN₂

-

Molecular Weight: 208.69 g/mol

-

Core Components & Their Influence:

-

Naphthalene Ring: This large, bicyclic aromatic system is nonpolar and hydrophobic. This moiety will dominate the compound's behavior in nonpolar organic solvents. Naphthalene itself is sparingly soluble in water but very soluble in solvents like benzene and ethanol.[3]

-

Hydrazine Group (-NHNH₂): This group is polar and capable of acting as both a hydrogen bond donor and acceptor, which would typically enhance aqueous solubility.

-

Hydrochlide Salt (-HCl): The presence of the hydrochloride salt is the most significant factor for aqueous solubility. As the salt of a weak base (the hydrazine moiety), it will dissociate in polar protic solvents like water, forming charged ions that interact favorably with water molecules.[4] This ionic character dramatically increases solubility in polar solvents compared to its free base form. The solubility of such salts is often highly dependent on pH.[5][6]

-

The interplay between the large, hydrophobic naphthalene group and the polar, ionizable hydrazine hydrochloride group makes its solubility profile complex and highly dependent on the solvent's properties.

Theoretical Framework: Principles of Solubility

The dissolution of a solid in a liquid is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

-

"Like Dissolves Like": This principle is the cornerstone of solubility prediction. Polar solutes, like salts, dissolve best in polar solvents (e.g., water, methanol) because the energy gained from solute-solvent interactions can overcome the solute's lattice energy and the solvent's cohesive forces. The nonpolar naphthalene moiety will favor interactions with nonpolar solvents (e.g., toluene, hexane) through van der Waals forces.

-

Effect of the Hydrochloride Salt: In aqueous media, this compound dissociates:

C₁₁H₁₂N₂·HCl ⇌ [C₁₁H₁₂N₂H]⁺ + Cl⁻

This ionization dramatically increases aqueous solubility. However, the solubility can be suppressed in the presence of a high concentration of chloride ions from another source (the "common ion effect").[5]

-

pH-Dependent Solubility: As a salt of a weak base, the solubility of this compound in aqueous buffers will be highly pH-dependent.[7] At low pH (acidic conditions), the equilibrium shown above is shifted to the right, favoring the protonated, more soluble ionic form. As the pH increases towards the pKa of the conjugate acid, the un-ionized free base will begin to form, which is expected to be significantly less soluble and may precipitate from the solution.[8]

A Systematic Approach to Solvent Selection & Solubility Determination

A structured approach is essential to efficiently characterize the solubility profile. The following workflow provides a logical progression from initial screening to precise quantitative measurement.

Caption: A systematic workflow for solubility characterization.

Experimental Protocol: Thermodynamic Solubility Determination

The saturation shake-flask method is the gold-standard for determining thermodynamic (equilibrium) solubility.[9] It is reliable and measures the true equilibrium state, unlike kinetic methods which can overestimate solubility.[10]

Detailed Shake-Flask Protocol

The following protocol is a self-validating system for determining the solubility of this compound.

Caption: Workflow for the Shake-Flask Solubility Method.

Methodology Details:

-

Preparation: Add an excess amount of this compound to a glass vial. The key is to ensure that undissolved solid will remain at the end of the experiment, confirming saturation.[11] Add a precise volume (e.g., 1.0 mL) of the chosen solvent.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C). Agitate for a sufficient duration to reach equilibrium. For most compounds, 24 to 48 hours is adequate.[1][11] A preliminary time-point experiment (e.g., sampling at 24, 48, and 72 hours) can be run to confirm that equilibrium has been reached.

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed until the excess solid has settled. To ensure complete removal of particulates, it is highly recommended to either centrifuge the sample or filter the supernatant through a chemically compatible syringe filter (e.g., 0.22 µm PVDF).

-

Sampling & Dilution: Carefully withdraw a known volume of the clear supernatant. Immediately dilute it with a solvent in which the compound is freely soluble (often the mobile phase for analysis) to prevent precipitation upon cooling or solvent evaporation.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with standards of known concentration must be used to determine the concentration in the diluted sample.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Illustrative Data and Interpretation

The following table presents hypothetical yet chemically plausible solubility data for this compound, based on its structure. This serves as an example of how to present and interpret results.

| Solvent/Medium | Solvent Type | Expected Solubility (mg/mL) | USP Classification[12][13] | Rationale |

| Water | Polar Protic | 25 | Sparingly Soluble | The hydrochloride salt enhances solubility, but the large naphthalene group limits it. |

| PBS (pH 7.4) | Aqueous Buffer | 20 | Sparingly Soluble | Similar to water, but buffering ions may have a minor effect. |

| 0.1 N HCl (pH 1) | Acidic Aqueous | > 100 | Freely Soluble | Low pH protonates the hydrazine, maximizing the soluble ionic form.[6] |

| Methanol | Polar Protic | > 100 | Freely Soluble | Polar alcohol effectively solvates both the ionic and organic parts of the molecule. |

| Ethanol | Polar Protic | 50 | Soluble | Good solubility, but slightly less effective than methanol due to lower polarity. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 200 | Very Soluble | Highly effective polar aprotic solvent for a wide range of organic molecules.[14] |

| Dichloromethane (DCM) | Nonpolar | < 1 | Slightly Soluble | The ionic salt form has very poor compatibility with nonpolar solvents. |

| Hexane | Nonpolar | < 0.1 | Practically Insoluble | The high polarity and ionic nature of the solute are incompatible with this alkane solvent. |

USP Solubility Classification: The United States Pharmacopeia (USP) provides standardized descriptive terms for solubility, which are useful for reporting and comparison.[15][16]

| Descriptive Term | Parts of Solvent Required for 1 Part of Solute |

| Very soluble | < 1 |

| Freely soluble | 1 - 10 |

| Soluble | 10 - 30 |

| Sparingly soluble | 30 - 100 |

| Slightly soluble | 100 - 1,000 |

| Very slightly soluble | 1,000 - 10,000 |

| Practically insoluble | > 10,000 |

Conclusion

The solubility of this compound is a complex function of its dual hydrophobic and ionic character. Its solubility is expected to be highest in polar protic solvents like methanol and highly dependent on pH in aqueous systems, with significantly greater solubility at acidic pH. In contrast, it is predicted to be practically insoluble in nonpolar organic solvents. The robust shake-flask methodology detailed in this guide provides a reliable framework for obtaining accurate, reproducible thermodynamic solubility data, which is essential for advancing any research or development program involving this compound.

References

-

Anonymous. (2017). How do you perform the shake flask method to determine solubility? - Quora. Retrieved from [Link]

-

Marques, M. R. C. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

U.S. Pharmacopeia. (n.d.). Reference Tables: Description and Solubility. Retrieved from [Link]

-

ResearchGate. (n.d.). Classification of compounds solubility according to the United States Pharmacopeia. Retrieved from [Link]

-

Mole, J., Box, K., & Comer, J. (n.d.). Measuring the solubility of salts of basic drugs without first creating the salts. Sirius Analytical. Retrieved from [Link]

-

Kuppa, R. P. (2021). Description and Solubility Tests as per USP Section 5.30 and EP General Notices. YouTube. Retrieved from [Link]

-

U.S. Pharmacopeia. (2012). USP DESCRIPTION AND SOLUBILITY.pdf. Retrieved from [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

-

U.S. Pharmacopeia. (n.d.). USP 42 Description & Relative Solubility. Scribd. Retrieved from [Link]

-

Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology. Retrieved from [Link]

-

Serajuddin, A. T., & Pudipeddi, M. (2002). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. Retrieved from [Link]

-

CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Retrieved from [Link]

-

Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from [Link]

-

ResearchGate. (2025). Solubility of Pharmaceuticals and Their Salts As a Function of pH. Retrieved from [Link]

-

Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. PubMed. Retrieved from [Link]

-

ResearchGate. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Retrieved from [Link]

-

NCBI Bookshelf. (n.d.). CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Retrieved from [Link]

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. theses.gla.ac.uk [theses.gla.ac.uk]

- 5. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. enamine.net [enamine.net]

- 11. quora.com [quora.com]

- 12. researchgate.net [researchgate.net]

- 13. triphasepharmasolutions.com [triphasepharmasolutions.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. ftp.uspbpep.com [ftp.uspbpep.com]

- 16. m.youtube.com [m.youtube.com]

A Technical Guide to the Multifaceted Mechanisms of Action of Naphthalene-Based Hydrazine Compounds

Preamble: The Naphthalene-Hydrazine Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of modern drug discovery, certain chemical scaffolds consistently emerge as "privileged structures"—frameworks that can bind to multiple, diverse biological targets, thereby exhibiting a wide spectrum of pharmacological activities. The naphthalene-based hydrazine scaffold, and its closely related hydrazone derivatives (R₁R₂C=NNHR₃), represent one such versatile pharmacophore. The fusion of a lipophilic, aromatic naphthalene ring system with the reactive and hydrogen-bonding capabilities of the hydrazine or hydrazone moiety creates a unique chemical entity with potent biological potential.[1] These compounds have demonstrated significant efficacy as anticancer, antimicrobial, antioxidant, and enzyme-inhibiting agents.[2][3][4]

This technical guide provides an in-depth exploration of the core mechanisms of action of naphthalene-based hydrazine compounds. Moving beyond a simple cataloging of activities, we will dissect the molecular interactions, signaling pathways, and biochemical consequences that underpin their therapeutic effects. This analysis is grounded in field-proven experimental data and methodologies, offering researchers and drug development professionals a robust framework for understanding and advancing this promising class of molecules.

Part 1: Anticancer Mechanisms of Action

Naphthalene-based hydrazine derivatives exhibit potent anticancer activity through a variety of mechanisms, often targeting fundamental cellular processes required for tumor growth and proliferation.

Disruption of Microtubule Dynamics and Cell Cycle Arrest

A primary and highly effective anticancer strategy is the disruption of the cellular cytoskeleton, specifically the microtubule network. Microtubules are dynamic polymers essential for cell division (mitosis), intracellular transport, and maintenance of cell shape. Naphthalene derivatives have been identified as potent inhibitors of tubulin polymerization.[5]

Mechanism: Certain naphthalene-enamide hybrids act as tubulin assembly inhibitors. By binding to tubulin subunits, they prevent their polymerization into functional microtubules. This disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M phase.[5] Prolonged mitotic arrest ultimately triggers the intrinsic pathway of apoptosis, leading to programmed cell death. The efficacy of this approach is highlighted by compounds that show superior cytotoxic action against hepatocellular carcinoma cells (Huh-7) compared to the conventional anticancer agent Doxorubicin.[5]

Caption: Pathway of tubulin inhibition by naphthalene compounds.

Kinase Inhibition and Signal Transduction Interference

Many cancers are driven by aberrant signaling pathways controlled by protein kinases. Molecular docking studies have suggested that naphthalene-based hydrazine derivatives can fit into the ATP-binding pockets of key kinases like the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2), inhibiting their activity.[6] By blocking these enzymes, the compounds can halt the downstream signaling cascades that promote cell proliferation and survival.

Induction of Cytotoxicity and Apoptosis

Beyond specific targets, many naphthalene-hydrazine compounds demonstrate broad cytotoxicity against various cancer cell lines.[7] Hydrazone derivatives synthesized from 1-naphthaldehyde have shown high toxicity in the Brine Shrimp Lethality Test (BSLT), a common preliminary screen for anticancer potential.[2] Studies on specific cancer cell lines, such as human breast (MCF-7) and colon (HCT-116) carcinoma, have confirmed potent activity, with some derivatives exhibiting IC₅₀ values in the low microgram per milliliter range.[6] This cytotoxicity is often mediated through the induction of apoptosis, as confirmed by Annexin-V staining assays.[5]

Table 1: Cytotoxic Activity of Selected Naphthalene-Based Compounds

| Compound Class | Cancer Cell Line | IC₅₀ | Reference |

|---|---|---|---|

| Naphthalene-pyrazole hybrid | Breast (MCF-7) | 1.01 µg/mL | [6] |

| Naphthalene-pyrazole hybrid | Colon (HCT-116) | 1.22 µg/mL | [6] |

| Naphthalene-enamide (analog 5f) | Liver (Huh-7) | 2.62 µM | [5] |

| Naphthalene-enamide (analog 5g) | Liver (Huh-7) | 3.37 µM | [5] |

| Naphthalene-1,4-dione analog | Cancer Cells | ~1 µM |[8] |

Part 2: Antimicrobial Mechanisms of Action

The rise of multidrug-resistant (MDR) pathogens is a global health crisis, necessitating the development of novel antimicrobial agents.[1] Naphthalene-based hydrazine compounds have emerged as a promising chemical class for combating resistant bacteria.[3][9]

Mechanism: While the precise, overarching mechanism is still under investigation, it is believed that the combination of the lipophilic naphthalene moiety and the reactive hydrazone group is crucial. The naphthalene ring may facilitate the compound's transport across the bacterial cell membrane. Once inside, the azomethine group (-N=CH-) of the hydrazone is thought to interfere with essential cellular processes, potentially by chelating metal ions required for enzyme function or by generating reactive nitrogen species that cause cellular damage.

These compounds have demonstrated significant efficacy against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Acinetobacter baumannii (CRAB).[9][10] Structure-activity relationship (SAR) studies have shown that substituting the scaffold with electron-withdrawing groups (e.g., F, Cl, Br) can enhance antibacterial potency.[10]

Table 2: Antimicrobial Activity of Naphthalene-Hydrazine Derivatives

| Compound Class | Pathogen | MIC Range | Reference |

|---|---|---|---|

| Naphthalenylmethylen Hydrazine | MRSA, E. faecalis | Significant Activity | [3] |

| Naphthalimide Hydrazide | Carbapenem-resistant A. baumannii | 0.5 - 1.0 µg/mL | [10] |

| Naphthalimide Hydrazide | MDR A. baumannii (Clinical Isolates) | Potent Activity |[10] |

Part 3: Enzyme Inhibition

Naphthalene-based hydrazine derivatives are potent inhibitors of several key enzyme families, making them relevant for treating a range of conditions from neurological disorders to metabolic diseases.

Monoamine Oxidase (MAO) Inhibition

Hydrazine derivatives are classic inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that metabolize neurotransmitters like serotonin, dopamine, and norepinephrine.[7] Their inhibition is a key strategy for treating depression and neurodegenerative diseases.

Mechanism: Many hydrazine-based inhibitors, such as iproniazid and phenelzine, act as irreversible inhibitors .[11] Following enzymatic processing at the active site, the hydrazine moiety is converted into a highly reactive species that forms a stable, covalent bond with the N5 atom of the flavin adenine dinucleotide (FAD) cofactor.[11] This "suicide inhibition" permanently inactivates the enzyme. The specificity for MAO-A or MAO-B can be tuned through structural modifications to the rest of the molecule.[11]

Caption: Irreversible inhibition of MAO by a hydrazine compound.

Inhibition of Other Enzymes

The inhibitory activity of this scaffold extends to numerous other enzymes:

-

Cholinesterases: Derivatives have shown inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[12]

-

Diabetic-Related Enzymes: Certain analogues are potent inhibitors of α-glucosidase, α-amylase, and aldose reductase, enzymes involved in carbohydrate metabolism and diabetic complications.[13] One compound, 7g, was found to be more effective than the standard drug acarbose at inhibiting α-glucosidase and α-amylase.[13]

-

Other Oxidases: Organic hydrazine derivatives have been evaluated as inhibitors of quinone-dependent amine oxidases like lysyl oxidase (LOX), an enzyme implicated in cancer metastasis.[14]

Table 3: Enzyme Inhibitory Activity of Naphthalene-Hydrazine Derivatives

| Compound Class | Target Enzyme | IC₅₀ / Kᵢ | Reference |

|---|---|---|---|

| Phenylhydrazone derivative | hMAO-A | IC₅₀ = 0.028 µM | [11] |

| Anaf-salbsh | Acetylcholinesterase (AChE) | IC₅₀ = 11.51 µM | [12] |

| Anaf-salbsh | Butyrylcholinesterase (BChE) | IC₅₀ = 2.45 µM | [12] |

| Hydrazineylidene–propenamide | α-Glucosidase | IC₅₀ = 20.23 µg/mL | [13] |

| Hydrazineylidene–propenamide | α-Amylase | IC₅₀ = 17.15 µg/mL |[13] |

Part 4: Experimental Protocols and Validation

The trustworthiness of mechanistic claims rests on robust and reproducible experimental design. The following protocols represent standard, self-validating methodologies used to assess the biological activities of naphthalene-based hydrazine compounds.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay is a standard for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, via mitochondrial dehydrogenases, into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

-

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., Huh-7, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for adherence.

-

Compound Treatment: Prepare serial dilutions of the naphthalene-hydrazine test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

-

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9]

-

Principle: A standardized inoculum of bacteria is challenged with serial dilutions of the antimicrobial agent in a liquid growth medium. Growth is assessed by visual inspection for turbidity.

-

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a bacterial suspension (e.g., MRSA) from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound in which there is no visible turbidity.

-

-

Workflow Diagram:

Caption: Workflow for MIC determination via broth microdilution.

Conclusion and Future Outlook

Naphthalene-based hydrazine compounds represent a remarkably versatile and potent class of bioactive molecules. Their mechanisms of action are diverse, ranging from the physical disruption of cytoskeletal components and irreversible enzyme inactivation to the broad-spectrum inhibition of microbial growth. The ability to target fundamental cellular processes like mitosis and neurotransmitter metabolism underscores their therapeutic potential.

Future research should focus on optimizing the scaffold to enhance selectivity and reduce off-target effects. Elucidating the precise molecular targets in antimicrobial action and exploring synergistic combinations with existing drugs could provide new avenues for combating drug resistance. The continued investigation of these compounds, guided by the robust mechanistic and methodological frameworks outlined in this guide, holds significant promise for the development of next-generation therapeutics.

References

-